2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine

Physicochemical Properties Drug-likeness Scaffold Optimization

Kinase inhibitor lead optimization often stalls due to limited scaffold diversity in screening collections. This imidazo[4,5-b]pyridine derivative features a unique pyrrolidine-pyridyloxy linker that differentiates it from standard Aurora kinase chemotypes, enabling distinct selectivity fingerprinting in broad kinase panels. • XLogP3 2.5, TPSA 56 Ų for balanced permeability • ≥95% HPLC purity with ¹H NMR & LC-MS confirmation • Ship ambient; store at -20°C under argon.

Molecular Formula C17H19N5O
Molecular Weight 309.373
CAS No. 2415491-33-5
Cat. No. B2749712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine
CAS2415491-33-5
Molecular FormulaC17H19N5O
Molecular Weight309.373
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)N=C1N3CCC(C3)COC4=CC=CC=N4
InChIInChI=1S/C17H19N5O/c1-21-16-14(5-4-9-19-16)20-17(21)22-10-7-13(11-22)12-23-15-6-2-3-8-18-15/h2-6,8-9,13H,7,10-12H2,1H3
InChIKeyDISDSRMNEZMXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine (CAS 2415491-33-5) – Structural and Pharmacophore Profile


The compound 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine (CAS 2415491-33-5) is a synthetic heterocyclic small molecule (C17H19N5O, MW 309.4 g/mol) [1]. It features a 3-methyl-3H-imidazo[4,5-b]pyridine core—a recognized purine-mimetic scaffold—connected via a pyrrolidine linker to a pyridin-2-yloxy methyl group [1]. The imidazo[4,5-b]pyridine motif is known to act as a kinase hinge-binding pharmacophore, and this compound belongs to a structural class that has yielded potent Aurora kinase and mixed lineage kinase (MLK) inhibitors [2].

Why Generic Substitution of 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine Is Not Advisable


Within the imidazo[4,5-b]pyridine class, minor structural modifications—such as the nature of the N3 substituent, the linker between the core and the terminal group, and the heteroaryl capping moiety—can dramatically alter kinase selectivity profiles, cellular potency, and physicochemical properties [1]. For instance, in a related series of Aurora kinase inhibitors, moving from a C7-piperidine to a C7-pyrrolidine substituent resulted in a >10-fold shift in Aurora-A vs. Aurora-B selectivity [1]. The target compound's unique 2-(pyridin-2-yloxy)methyl-pyrrolidine appendage differentiates it from simpler analogs like 3-methyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS 1344363-52-5), which lacks the pyridyloxy extension and is therefore expected to exhibit distinct target engagement and solubility profiles.

Quantitative Evidence Guide for 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine – Comparator-Based Differentiation


Structural Differentiation from the Minimal Scaffold: Enhanced cLogP and Topological Polar Surface Area (TPSA) vs. 3-Methyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

The target compound (C17H19N5O, MW 309.4) incorporates a pyridin-2-yloxymethyl group attached to the pyrrolidine ring, which is absent in the minimal scaffold analog 3-methyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine (C11H14N4, MW 202.26) [1][2]. The addition of this moiety increases the computed XLogP3-AA from approximately 1.1 (for the minimal scaffold) to 2.5 for the target compound, while the TPSA rises from approximately 34 Ų to 56 Ų [1]. This shift in the lipophilicity/polarity balance is predicted to influence both membrane permeability and aqueous solubility, which are critical parameters for biochemical and cellular assay performance [3].

Physicochemical Properties Drug-likeness Scaffold Optimization

Hinge-Binding Scaffold Differentiation: Imidazo[4,5-b]pyridine vs. Thieno[2,3-d]pyrimidine in Analogous Pyrrolidine-Linked Series

A structurally analogous compound, 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine (CAS 2640819-26-5), replaces the imidazo[4,5-b]pyridine core with a thieno[2,3-d]pyrimidine scaffold while retaining the same pyrrolidine–pyridyloxy linker [1]. Thienopyrimidines are recognized as PI3K/mTOR pathway hinge-binders, whereas imidazo[4,5-b]pyridines are validated Aurora and MLK kinase inhibitor scaffolds [2][3]. This core swap represents a fundamental pharmacophore change: the 3-methyl-3H-imidazo[4,5-b]pyridine core of the target compound presents a distinct hydrogen-bonding pattern (N1 and N3 as acceptors) to the kinase hinge region compared to the thienopyrimidine system, which can drive orthogonal selectivity profiles across the kinome [3].

Kinase Selectivity Hinge-binding Scaffold Hopping

C7-Substituent Vector Differentiation: Pyrrolidine vs. Piperidine Linker Impact on Aurora Kinase Isoform Selectivity

In the imidazo[4,5-b]pyridine Aurora kinase inhibitor series, systematic SAR studies have demonstrated that the nature of the C7-substituent profoundly influences Aurora-A vs. Aurora-B selectivity [1]. Compound 28c, featuring a C7-pyrrolidine substituent analogous to the linker in the target compound, exhibited high Aurora-A selectivity (Aurora-A IC50 = 0.012 µM, Aurora-B IC50 = 0.312 µM; selectivity ratio = 26-fold) [1]. In contrast, the corresponding C7-piperidine analog (compound 28b) showed reduced selectivity (Aurora-A IC50 = 0.018 µM, Aurora-B IC50 = 0.138 µM; selectivity ratio = 7.7-fold) [1]. The target compound's pyrrolidine linker may similarly confer a distinct conformational preference that translates to differential isoform selectivity compared to piperidine-linked analogs within the same chemotype [1].

Aurora Kinase Isoform Selectivity Linker Optimization

Recommended Research and Procurement Scenarios for 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine


Kinase Profiling and Selectivity Screening Against the Aurora Kinase Family

Given the established role of the imidazo[4,5-b]pyridine scaffold in targeting Aurora kinases [1], this compound is best positioned as a screening candidate in broad kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). Its unique pyrrolidine–pyridyloxy substitution pattern differentiates it from the well-characterized CCT129202 (pan-Aurora inhibitor, Aurora-A IC50 = 0.042 µM) , offering the potential for a distinct selectivity fingerprint. Procurement for this purpose should include a purity certificate (≥95% by HPLC) and structural confirmation by ¹H NMR and LC-MS to ensure batch-to-batch reproducibility in biochemical assays.

Structure-Activity Relationship (SAR) Studies for Aurora-A Selective Inhibitor Optimization

The pyrrolidine linker in this compound mirrors the C7-substituent vector that yielded Aurora-A-selective inhibitors in published work (e.g., compound 28c, Aurora-A/B selectivity = 26-fold) [1]. Researchers engaged in lead optimization of Aurora-A-selective chemical probes can use this compound as a starting point to explore modifications to the pyridyloxy cap or the N3-methyl group. Procurement specifications should request the racemate or, if available, the enantiopure (R) or (S) pyrrolidine forms, as stereochemistry at the pyrrolidine 3-position can influence potency and selectivity.

Comparative Solubility and Permeability Assessment for in Vitro Assay Development

With a computed XLogP3 of 2.5 and TPSA of 56 Ų , this compound occupies a distinct lipophilicity–polarity space compared to the minimal scaffold analog (3-methyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine, estimated XLogP3 ≈ 1.1). This difference is significant for assay development: an XLogP3 of 2.5 is generally associated with improved passive membrane permeability but reduced aqueous solubility relative to the more polar analog [2]. Researchers should experimentally determine kinetic solubility (e.g., in PBS or assay buffer at pH 7.4), which will inform the need for co-solvents (e.g., DMSO ≤0.1% v/v) in cell-based assays. Procurement should include solubility data from the vendor when available.

Negative Control Selection for Thienopyrimidine-Based PI3K Inhibitor Assays

As a structurally matched but pharmacophore-distinct comparator to thieno[2,3-d]pyrimidine analogs (e.g., CAS 2640819-26-5) that share the same pyrrolidine–pyridyloxy linker [3], this compound can serve as a specificity control in PI3K/mTOR pathway assays. The imidazo[4,5-b]pyridine core is not associated with PI3K inhibition, whereas thienopyrimidines are validated PI3K chemotypes [4]. This application requires that the compound be procured alongside its thienopyrimidine analog to enable paired testing, which can reveal target-specific vs. off-target effects attributable to the linker region.

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